Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate
Description
Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate is a heterocyclic compound featuring an isothiazole core substituted with amino, ethylcarbamoyl, and methyl ester groups.
Properties
IUPAC Name |
methyl 4-amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-10-7(12)5-4(9)6(15-11-5)8(13)14-2/h3,9H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKRCIRXLYQVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl isothiocyanate with methyl 4-amino-3-isothiazole-5-carboxylate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isothiazole derivatives.
Scientific Research Applications
Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate and analogous compounds:
Key Observations:
- Heterocycle Core: Isoxazole derivatives (e.g., ) differ from isothiazoles in the position of heteroatoms (O vs. S), affecting electronic properties and hydrogen-bonding capabilities. Isoxazoles often exhibit higher planarity due to intramolecular H-bonds (e.g., N–H⋯O in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) .
- Brominated derivatives (e.g., ) serve as intermediates for cross-coupling reactions .
Physicochemical and Commercial Profiles
Notes:
- Methyl 4-amino-3-(4-bromophenyl)isothiazole-5-carboxylate is commercially available at high purity, indicating industrial relevance .
- Isoxazole derivatives with methoxy or phenyl groups (e.g., ) are often discontinued, suggesting niche applications or synthesis challenges .
Biological Activity
Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The structural formula can be represented as follows:
This compound features an amino group, a carboxylate moiety, and an ethyl carbamoyl substituent, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of isothiazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated the ability of this compound to inhibit the growth of various bacterial strains, making it a potential candidate for antibiotic development .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models. This is particularly relevant in the context of autoimmune diseases where inflammation plays a critical role .
- Immunomodulatory Properties : Studies have indicated that this compound can modulate immune responses. In vivo experiments using mouse models have demonstrated its effects on humoral immune responses and T-cell activation .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.
- Cell Signaling Modulation : It appears to affect signaling pathways related to immune cell activation, potentially enhancing or suppressing immune responses depending on the context.
- Direct Antimicrobial Action : Its structure allows for interaction with bacterial cell membranes, disrupting their integrity and function.
Case Studies and Experimental Data
A summary of key findings from recent studies is presented in the table below:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate to improve yield and purity?
- Methodology : Begin with methyl 3-hydroxyisothiazole-5-carboxylate as a precursor. Use alkylation reactions with ethyl isocyanate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate). Final recrystallization from ethanol or DMF/acetic acid mixtures enhances purity .
- Key Considerations : Control stoichiometry of ethyl isocyanate to avoid overalkylation. Optimize reaction time and temperature to minimize side products like N-ethylurea derivatives.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylcarbamoyl group at position 3).
- IR : Validate the presence of amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities.
- HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase C18 columns with ESI+ ionization.
- Data Interpretation : Compare spectral data to structurally analogous compounds (e.g., methyl 4-amino-3-methoxyisoxazole-5-carboxylate) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis of the ester group.
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
- Methodology : Grow crystals via slow evaporation of a saturated DMSO/water solution. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) with ORTEP-3 for visualization .
- Case Study : Planar molecular geometry (r.m.s. deviation <0.03 Å) observed in methyl 4-amino-3-methoxyisoxazole-5-carboxylate suggests similar rigidity in the target compound .
Q. How do intermolecular hydrogen bonds influence the solid-state packing and stability of this compound?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., motifs). Use Mercury software to quantify bond distances (N–H⋯O: ~2.8–3.0 Å) and angles (~150–160°). Compare to isoxazole derivatives with known supramolecular architectures .
- Implications : Strong N–H⋯O interactions may stabilize layered crystal packing, reducing hygroscopicity .
Q. What strategies can be used to study the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Substitution at C4 : React with acyl chlorides or sulfonyl chlorides in THF under anhydrous conditions.
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (λ = 250–300 nm for isothiazole intermediates).
- Challenges : Steric hindrance from the ethylcarbamoyl group may require elevated temperatures (80–100°C) .
Q. How can computational chemistry predict the compound’s bioactivity or interaction with biological targets?
- Methods :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases) using PDB structures.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrostatic potential surfaces.
- Validation : Cross-reference with experimental IC₅₀ data from kinase inhibition assays (e.g., PI3K inhibitors in ).
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Troubleshooting :
- Purity Verification : Reanalyze via DSC for melting point consistency.
- Spectral Reproducibility : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
